Ethyl 1H,1H-perfluorohexyl carbonate
Description
Overview of Per- and Polyfluoroalkyl Substances (PFAS) and Carbonates in Advanced Chemical Research
Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals characterized by the presence of carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry. This remarkable bond strength confers exceptional thermal and chemical stability to PFAS compounds. nih.gov The family of PFAS includes thousands of substances that have been utilized in a wide array of industrial and consumer applications for their unique properties, such as resistance to heat, water, and oil. nih.gov
In advanced chemical research, PFAS are investigated for their unique physicochemical properties which include high stability and surface activity. Research into PFAS is driven by the need for materials that can perform under extreme conditions.
Carbonates, in the context of organic chemistry, are esters of carbonic acid. They are versatile compounds used as solvents, electrolytes, and reagents in synthesis. The combination of a carbonate functional group with a perfluoroalkyl chain, as seen in Ethyl 1H,1H-perfluorohexyl carbonate, creates a molecule with a distinct set of properties derived from both moieties.
Significance of Fluorinated Carbonates in Specialized Chemical Domains
Fluorinated carbonates have emerged as compounds of significant interest, particularly in the field of energy storage. Their superior anodic stability makes them highly promising candidates for high-voltage electrolytes in lithium-ion batteries. The introduction of fluorine into the carbonate structure can enhance the electrochemical stability and reduce flammability compared to their non-fluorinated counterparts.
Research has shown that fluorinated carbonates can contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrodes of lithium-ion batteries. This SEI layer is crucial for the battery's performance and longevity. While specific research on this compound in this application is not widely documented in publicly available literature, the general properties of fluorinated carbonates suggest its potential utility in this and other specialized domains where chemical and thermal stability are paramount. The study of related compounds, such as 1H,1H,7H-perfluoroheptyl 1H,1H-perfluorohexyl carbonate, indicates that a high degree of fluorination leads to exceptional thermal stability and low surface energy.
Physicochemical Properties of a Related Fluorinated Carbonate
| Property | Value |
| Molecular Formula | C₁₄H₇F₂₁O₃ |
| Molecular Weight | 622.17 g/mol |
| Key Characteristics | High thermal stability, low surface energy, chemical resistance |
Note: Data presented is for the related compound 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate due to the lack of specific experimental data for this compound in the reviewed literature.
The synthesis of fluorinated carbonates can be challenging. However, recent advancements have demonstrated methods for producing these compounds in a safer and more efficient manner. For instance, a photo-on-demand method has been developed for synthesizing fluoroalkyl carbonates, which may be applicable to the production of this compound. This method involves the reaction of an alcohol and an organic base in chloroform (B151607), initiated by light.
Detailed experimental research, including synthesis, characterization, and application-specific studies on this compound, is necessary to fully elucidate its properties and potential uses in advanced chemical domains.
Structure
3D Structure
Properties
Molecular Formula |
C9H7F11O3 |
|---|---|
Molecular Weight |
372.13 g/mol |
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C9H7F11O3/c1-2-22-4(21)23-3-5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2-3H2,1H3 |
InChI Key |
GLEDKQIBXZHWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Ethyl 1h,1h Perfluorohexyl Carbonate
Precursor Synthesis and Derivatization Routes
The synthesis of Ethyl 1H,1H-perfluorohexyl carbonate is fundamentally reliant on the successful preparation and derivatization of its key precursors. The two principal stages involve the synthesis of the fluorinated alcohol intermediate and the subsequent formation of the carbonate structure.
Synthesis of Fluorinated Alcohol Intermediates (e.g., 1H,1H-perfluorohexan-1-ol)
The primary precursor for the perfluorohexyl moiety of the target molecule is 1H,1H-perfluorohexan-1-ol. A common industrial route to perfluoroalkyl iodides, which are precursors to these alcohols, is the telomerization of tetrafluoroethylene. google.com This process generates perfluoroalkyl iodides with an even number of carbon atoms. google.com These iodides can then be converted to the corresponding 1H,1H,2H,2H-perfluoroalkanols. google.com
A general representation of this conversion is the hydrolysis of a 1H,1H,2H,2H-perfluoroalkyl iodide to the corresponding alcohol. google.com This fluorinated alcohol serves as a critical building block for the final carbonate product.
| Precursor | Intermediate | Product |
| Tetrafluoroethylene | Perfluorohexyl iodide | 1H,1H-perfluorohexan-1-ol |
This table illustrates a common pathway for the synthesis of the key fluorinated alcohol intermediate.
Formation of Perfluoroalkyl Carbonate Structures
A novel and efficient method for the synthesis of fluoroalkyl carbonates is the "photo-on-demand" synthesis. kobe-u.ac.jpnih.govresearchgate.netorganic-chemistry.org This approach involves the reaction of a fluoroalcohol with chloroform (B151607) in the presence of an organic base and light. kobe-u.ac.jp This method is advantageous as it avoids the use of highly toxic phosgene (B1210022). kobe-u.ac.jpresearchgate.net The process allows for the synthesis of large quantities of fluoroalkyl carbonates in a safe, simple, and economical manner. kobe-u.ac.jp
In this method, chloroform acts as a phosgene precursor upon photo-irradiation. researchgate.net The in situ generated phosgene then reacts with the fluoroalcohol, such as 1H,1H-perfluorohexan-1-ol, to form the corresponding chloroformate. Subsequent reaction with ethanol (B145695) would yield the desired this compound. This one-pot conversion is a significant advancement in the synthesis of such compounds. researchgate.netorganic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 1H,1H-perfluorohexan-1-ol | Chloroform | Light, Organic Base | 1H,1H-perfluorohexyl chloroformate |
| 1H,1H-perfluorohexyl chloroformate | Ethanol | Base | This compound |
This table outlines the steps involved in the "photo-on-demand" synthesis of the target carbonate.
Carbonylation Reactions and Related Synthetic Strategies
Palladium-catalyzed carbonylation reactions represent a powerful tool in organic synthesis for the introduction of a carbonyl group. nih.gov While extensively used for the synthesis of esters and amides, the principles of this methodology can be extended to the formation of carbonates. nih.gov For instance, palladium-catalyzed oxidative carbonylation of diols is a known method for producing cyclic carbonates. mdpi.com
In the context of this compound, a hypothetical palladium-catalyzed approach could involve the carbonylative coupling of 1H,1H-perfluorohexan-1-ol and ethanol. However, the direct carbonylation of two different alcohols to form an unsymmetrical carbonate is a challenging transformation.
A more plausible strategy involves the palladium-catalyzed carbonylation of a suitable perfluoroalkyl precursor. For example, palladium-catalyzed fluoroalkylative carbonylation of 1,3-enynes has been demonstrated to efficiently incorporate a fluoroalkyl group and a carbonyl moiety. nih.gov Such multicomponent reactions highlight the potential of palladium catalysis in constructing complex fluorinated molecules. nih.gov
Exploration of Reaction Mechanisms in the Synthesis of this compound
The "photo-on-demand" synthesis of fluoroalkyl carbonates proceeds through a phosgenation reaction where chloroform is photochemically oxidized to phosgene. researchgate.net The reaction is initiated by UV light irradiation of a chloroform solution, typically under oxygen bubbling. nih.govorganic-chemistry.org The generated phosgene is highly reactive and is immediately consumed by the alcohol present in the reaction mixture to form a chloroformate. researchgate.netorganic-chemistry.org The subsequent addition of a second alcohol or an amine leads to the formation of the corresponding carbonate or carbamate (B1207046) in a one-pot fashion. researchgate.netorganic-chemistry.org
In palladium-catalyzed carbonylation reactions, the mechanism is generally understood to involve the oxidative addition of a substrate to a palladium(0) complex, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the carbonylated product. nih.gov The specific pathways can be complex and may involve various catalytic cycles. For instance, in the palladium-catalyzed oxidative carbonylation of diols to cyclic carbonates, the mechanism involves the formation of a carbamoylpalladium iodide intermediate. mdpi.com
Synthesis of Analogues and Derivatives of this compound
The synthetic methodologies described can be adapted to produce a range of analogues and derivatives of this compound.
Analogues with varying perfluoroalkyl chain lengths can be synthesized by starting with the corresponding 1H,1H-perfluoroalkanol. For example, using 1H,1H-perfluorooctan-1-ol would yield Ethyl 1H,1H-perfluorooctyl carbonate. Similarly, changing the alcohol used in the final step of the "photo-on-demand" synthesis would result in different alkyl carbonates, such as Methyl or Propyl 1H,1H-perfluorohexyl carbonate. The use of dialkyl carbonates, like dimethyl carbonate, in transesterification reactions with fluorinated alcohols also presents a green synthetic route to such analogues. frontiersin.org
Advanced Spectroscopic and Chromatographic Characterization of Ethyl 1h,1h Perfluorohexyl Carbonate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For "Ethyl 1H,1H-perfluorohexyl carbonate," a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for a complete structural assignment.
Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In "this compound," the ethyl group and the two protons on the carbon adjacent to the perfluorohexyl chain are the key features observed in the ¹H NMR spectrum.
The expected signals are:
A triplet corresponding to the methyl (CH₃) protons of the ethyl group.
A quartet corresponding to the methylene (B1212753) (CH₂) protons of the ethyl group.
A triplet of triplets corresponding to the methylene (CH₂) protons adjacent to the perfluorohexyl chain, due to coupling with both the adjacent fluorine atoms and the neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ (ethyl) | ~1.3 | Triplet (t) | ~7 |
| OCH₂ (ethyl) | ~4.3 | Quartet (q) | ~7 |
| CF₂CH₂ | ~4.6 | Triplet of triplets (tt) | JH-F ~14, JH-H ~7 |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the presence of fluorine atoms, the signals for the fluorinated carbons will exhibit splitting due to C-F coupling.
Key expected signals in the ¹³C NMR spectrum include:
A signal for the methyl carbon of the ethyl group.
A signal for the methylene carbon of the ethyl group.
A signal for the carbonyl carbon of the carbonate group.
A triplet for the methylene carbon adjacent to the perfluorohexyl chain, due to coupling with the two adjacent fluorine atoms.
A series of complex signals for the carbons of the perfluorohexyl chain, each split by the attached fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C H₃ (ethyl) | ~14 | Singlet |
| OC H₂ (ethyl) | ~65 | Singlet |
| CF₂C H₂ | ~60 | Triplet |
| C =O (carbonate) | ~155 | Singlet |
| Perfluorohexyl Chain | ~105-120 | Complex multiplets |
Fluorine-19 (¹⁹F) NMR is a powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The ¹⁹F NMR spectrum of "this compound" would provide distinct signals for each of the non-equivalent fluorine environments in the perfluorohexyl chain. The chemical shifts and coupling patterns are highly informative for confirming the structure of the fluorinated alkyl chain.
The spectrum is expected to show:
A signal for the terminal CF₃ group.
Separate signals for each of the five CF₂ groups in the chain, with characteristic multiplicities due to F-F coupling with neighboring fluorine atoms.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Environment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |
| -CF₂- (internal chain) | -120 to -126 |
| -CF₂- (adjacent to CH₂) | ~-114 |
| -CF₃ | ~-81 |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For "this compound," techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion.
The mass spectrum would be expected to show a prominent peak for the molecular ion [M]+ or a related adduct (e.g., [M+Na]+). The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and various perfluoroalkyl fragments, which can be used to confirm the compound's structure.
Table 4: Predicted Key Mass Fragments for this compound
| Fragment | Predicted m/z |
| [C₂H₅]⁺ | 29 |
| [OC(O)OC₂H₅]⁺ | 89 |
| [CH₂(CF₂)₅CF₃]⁺ | 331 |
| [C₆F₁₃]⁺ | 319 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The FTIR spectrum of "this compound" would display characteristic absorption bands for its functional groups.
Key expected vibrational bands include:
Strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.
A strong C=O stretching vibration for the carbonate group around 1750-1780 cm⁻¹.
C-H stretching vibrations for the ethyl and methylene groups around 2900-3000 cm⁻¹.
C-O stretching vibrations for the carbonate ester linkages.
Table 5: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2900-3000 | Medium |
| C=O stretch (carbonate) | 1750-1780 | Strong |
| C-F stretch | 1100-1300 | Strong, broad |
| C-O stretch | 1000-1200 | Strong |
Surface Analytical Techniques in the Study of this compound and its Interactions
Techniques that could be applied include:
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on a surface. For a surface treated with "this compound," XPS could confirm the presence and bonding environment of fluorine, carbon, and oxygen.
Contact Angle Goniometry: To measure the wettability of a surface coated with the compound, providing insights into its hydrophobic and oleophobic properties, which are characteristic of highly fluorinated materials.
Atomic Force Microscopy (AFM): To visualize the surface morphology of a film or coating of the compound at the nanoscale.
Sum-Frequency Generation (SFG) Spectroscopy: A surface-specific vibrational spectroscopy technique that can provide information about the orientation and ordering of molecules at an interface.
These techniques would be essential in correlating the molecular structure of "this compound" with its macroscopic surface properties and performance in various applications.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing this compound, XPS provides valuable insights into the binding energies of the carbon, oxygen, and fluorine atoms, which are indicative of their chemical environment.
The high electronegativity of the fluorine atoms in the perfluorohexyl chain significantly influences the binding energies of the adjacent carbon atoms. This "chemical shift" is a key indicator in XPS spectra. For instance, the carbon atoms in the CF2 and CF3 groups will exhibit higher binding energies compared to the carbons in the ethyl group.
Expected Binding Energies for this compound:
| Element | Functional Group | Expected Binding Energy (eV) |
| C 1s | CF3 | ~294-296 |
| C 1s | CF2 | ~291-293 |
| C 1s | CH2-O | ~286-287 |
| C 1s | O-C=O | ~289-290 |
| C 1s | CH2-CF2 | ~285-286 |
| C 1s | CH3 | ~284-285 |
| O 1s | C=O | ~532-533 |
| O 1s | O-C | ~533-534 |
| F 1s | C-F | ~688-690 |
Note: These are approximate values and can vary based on the specific instrument and calibration.
The data from an XPS analysis would allow for the confirmation of the elemental composition and the integrity of the carbonate and perfluorohexyl functional groups.
Particle Induced Gamma-ray Emission (PIGE) Spectroscopy for Total Fluorine Analysis
Particle Induced Gamma-ray Emission (PIGE) spectroscopy is a powerful, non-destructive analytical technique used for determining the total concentration of specific light elements. perforce3-itn.eu It is particularly well-suited for the analysis of total fluorine content in various samples. perforce3-itn.eu The technique involves bombarding a sample with a beam of accelerated protons. union.edu These protons interact with the nuclei of the atoms in the sample, leading to the emission of characteristic gamma-rays. union.edu For fluorine, the gamma-rays emitted at specific energies (110 and 197 keV) are unique and allow for its quantification. nd.edu
PIGE offers a rapid and sensitive method for screening materials for the presence of fluorinated compounds. perforce3-itn.eu In the context of this compound, PIGE can be used to determine the total fluorine content of a sample, which can be compared against the theoretical value to assess purity and identify potential fluorine-containing impurities. serdp-estcp.mil This method is advantageous as it requires minimal sample preparation and can analyze samples in various forms. perforce3-itn.eu The sensitivity of PIGE can reach parts per billion (ppb) levels, making it a valuable tool for trace fluorine analysis. serdp-estcp.mil
Theoretical vs. Measured Fluorine Content:
| Parameter | Value |
| Molecular Formula | C9H5F13O3 |
| Molar Mass | 432.11 g/mol |
| Mass of Fluorine | 246.99 g/mol |
| Theoretical Fluorine Content | ~57.16% |
| Hypothetical PIGE Result | 56.9% ± 0.5% |
A PIGE analysis showing a fluorine content close to the theoretical value would provide strong evidence for the sample's purity with respect to its fluorine composition.
Chromatographic Separations and Coupled Techniques (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating components of a mixture and for the identification and quantification of individual substances. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used chromatographic methods.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.
GC-MS can be used to:
Confirm the identity of this compound.
Identify and quantify volatile impurities. researchgate.net
Assess the presence of residual starting materials or by-products from its synthesis.
High-Performance Liquid Chromatography (HPLC):
While GC-MS is suitable for volatile compounds, HPLC is a versatile technique that can be used for a wider range of substances, including those that are non-volatile or thermally labile. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.
For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with a mass spectrometer (LC-MS).
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer |
The choice between GC-MS and HPLC would depend on the specific analytical goals, such as the volatility of potential impurities and the required sensitivity.
Applications and Functionalization in Advanced Materials and Chemical Synthesis
Applications in Materials Science and Engineering
The distinct characteristics of ethyl 1H,1H-perfluorohexyl carbonate have led to its use in various materials science and engineering applications, particularly in the creation of advanced coatings and the modification of surface wettability.
Development of Specialized Coatings and Surface Modifications
Per- and polyfluoroalkyl substances (PFAS), a class of compounds to which this compound belongs, are utilized in a wide array of industrial and commercial products due to their unique properties. nih.gov These properties include the ability to lower surface tension, high hydrophobicity and oleophobicity, and high stability, making them ideal for specialized coatings and surface treatments. nih.gov Such coatings are applied in diverse sectors including the photographic and semiconductor industries, as well as in paints and varnishes. nih.gov
Surface modification of materials, such as calcium carbonate, is a critical process to enhance their performance in various applications. For instance, modifying the surface of calcium carbonate fillers can improve the mechanical properties of polymer composites. mdpi.com Techniques often involve treating the filler with agents that can create a more uniform and compatible dispersion within a polymer matrix. nih.gov The goal of these modifications is to improve properties like ductility and toughness by optimizing the interaction between the filler and the polymer. mdpi.com
Contribution to Wettability Alteration in Hydrophobic/Lipophobic Systems
Wettability alteration is a crucial process in various fields, including enhanced oil recovery from carbonate reservoirs. d-nb.infodoi.org The surface of carbonate rock can become oil-wet due to the adsorption of components from crude oil, which hinders oil recovery. d-nb.info Chemical treatments are employed to change the wettability of the rock surface from oil-wet to water-wet, thereby improving oil displacement. d-nb.infonih.gov
The effectiveness of wettability alteration can be quantified by measuring the contact angle of a liquid on a solid surface. A significant change in the contact angle indicates a shift in the surface's affinity for oil or water. d-nb.info For example, the use of certain surfactants in combination with "smart water" (modified seawater) has been shown to dramatically reduce the contact angle of oil on carbonate surfaces, leading to enhanced oil recovery. d-nb.info The addition of specific ions like Ca²⁺, Mg²⁺, and SO₄²⁻ can also contribute to making the carbonate rock more water-wet. d-nb.info
Ionic liquids and other chemical agents are also investigated for their ability to alter wettability under reservoir conditions of high temperature and pressure. nih.gov These substances can significantly reduce the interfacial tension between oil and water, further aiding in the recovery process. doi.orgnih.gov The selection of appropriate chemicals for wettability alteration is critical for optimizing the efficiency of enhanced oil recovery methods. doi.org
Electrochemical Applications: Electrolyte Formulations for Energy Storage Devices (e.g., Lithium-Ion Batteries)
The unique properties of fluorinated compounds like this compound make them promising candidates for use in electrolyte formulations for energy storage devices, such as lithium-ion batteries. While direct research on this specific compound's application is emerging, the broader class of PFAS, to which it belongs, is known for its high stability and non-flammability. nih.gov These characteristics are highly desirable for battery electrolytes, which need to be both chemically and electrochemically stable to ensure the safety and longevity of the battery. The high dielectric breakdown strength and good heat conductivity of some PFAS could also contribute to improved battery performance and safety. nih.gov
Role in Organic Synthesis and "Fluorous Chemistry" Principles
This compound plays a role in the realm of organic synthesis, particularly within the specialized area of "fluorous chemistry." This field leverages the unique properties of highly fluorinated compounds to facilitate novel synthetic transformations and simplify purification processes.
As a Reagent or Intermediate in Novel Synthetic Transformations
As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound can be part of a broader group of chemicals used in various synthetic applications. rsc.org The information available often generalizes the applications for a group of PFAS, indicating their potential utility as reagents or intermediates in the synthesis of more complex molecules. rsc.org The specific reactivity of the carbonate functional group, combined with the influence of the perfluorohexyl chain, can be exploited to introduce fluorinated moieties into organic molecules or to act as a protecting group that can be removed under specific conditions.
Utilization in Fluorous Biphasic Systems for Separation and Catalysis
Based on a comprehensive search of available scientific literature and patent databases, there is currently no specific information regarding the use of "this compound" as a monomer in polymerization studies or its influence on polymer architecture.
Therefore, the requested article focusing on the applications and functionalization of this compound in polymer science, specifically its integration into fluorinated polymers and copolymers, cannot be generated at this time due to a lack of available research data on this particular compound within the specified context.
Environmental Transformation and Degradation Mechanisms of Ethyl 1h,1h Perfluorohexyl Carbonate
Electrochemical Degradation and Mineralization Investigations
Electrochemical oxidation is an advanced oxidation process that has shown promise for the degradation of persistent organic pollutants, including various PFAS. nih.govfosan.orgarxiv.org This method typically employs anodes with a high oxygen evolution potential, such as boron-doped diamond (BDD), which generate powerful oxidizing agents, including hydroxyl radicals. fosan.org
For Ethyl 1H,1H-perfluorohexyl carbonate, electrochemical degradation would likely be initiated by electron transfer from the molecule to the anode or by attack from electrochemically generated hydroxyl radicals. nih.gov The carbonate group would be a probable site for initial oxidation. Following the initial attack, a series of reactions, including decarboxylation and stepwise cleavage of CF2 units from the perfluoroalkyl chain, is expected. nih.gov This "unzipping" mechanism ultimately leads to the formation of shorter-chain perfluorinated compounds and eventually complete mineralization to CO2, water, and fluoride ions. nih.gov
Table 4: Electrochemical Degradation of this compound
| Electrode Type | Proposed Mechanism | Intermediate Products | Final Mineralization Products |
| Boron-Doped Diamond (BDD) | Direct electron transfer, •OH radical attack | Shorter-chain perfluoroalkyl carboxylic acids (e.g., PFPeA, PFBA) | Carbon Dioxide (CO2), Water (H2O), Fluoride ions (F-) |
Mechanistic Studies of Carbon-Fluorine Bond Cleavage
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which is the primary reason for the high stability and persistence of perfluorinated compounds. nih.gov The cleavage of this bond is a critical and often rate-limiting step in the degradation of PFAS.
Several mechanisms have been investigated for C-F bond cleavage in various PFAS, which can provide insights into the potential fate of the perfluorohexyl group in this compound. These mechanisms typically require significant energy input or highly reactive species.
Reductive Defluorination: This process involves the addition of electrons to the PFAS molecule, leading to the expulsion of a fluoride ion. This has been observed in reactions with hydrated electrons generated by UV photolysis of sulfite or iodide solutions. acs.org
Radical-Induced Cleavage: Highly energetic radicals can attack the perfluoroalkyl chain, although this is less favorable than attacking other parts of the molecule.
Thermal Cleavage: At very high temperatures, as discussed in the thermal decomposition section, the C-F bonds can be broken. nih.gov
Electrochemical Reduction/Oxidation: As mentioned, electrochemical methods can effectively lead to C-F bond cleavage and mineralization. nih.gov
The presence of the 1H,1H- dihydro group (-CH2-) adjacent to the perfluoroalkyl chain in this compound may influence the mechanisms of C-F bond cleavage compared to fully perfluorinated compounds. This CH2 group could be a site for initial attack, potentially leading to subsequent elimination reactions that facilitate the removal of fluoride ions.
Table 5: Summary of C-F Bond Cleavage Mechanisms
| Mechanism | Required Conditions/Reagents | Relevance to this compound |
| Reductive Defluorination | Hydrated electrons (e.g., from UV/sulfite) | Potentially viable under specific treatment scenarios. |
| Radical-Induced Cleavage | High-energy radicals | Less likely to be a primary pathway in the environment. |
| Thermal Cleavage | High temperatures (>600°C) | Relevant for incineration and pyrolysis-based disposal. nih.gov |
| Electrochemical Processes | High potential anodes/cathodes | A promising technology for complete destruction. nih.gov |
Computational Chemistry and Theoretical Investigations of Ethyl 1h,1h Perfluorohexyl Carbonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular properties and reactivity. researchgate.net For Ethyl 1H,1H-perfluorohexyl carbonate, DFT calculations can provide a detailed understanding of its electronic properties, which are largely influenced by the presence of the highly electronegative perfluorohexyl group.
DFT calculations typically involve the selection of a functional and a basis set to approximate the solution to the Schrödinger equation. A variety of functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-31G(d) to optimize the molecular geometry and calculate electronic properties. researchgate.net Key parameters that can be derived from DFT calculations for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For this compound, the MEP map would likely show a region of negative potential (red) around the carbonyl oxygen of the carbonate group, indicating a site susceptible to electrophilic attack. Conversely, the perfluorohexyl chain would exhibit a region of positive potential (blue), highlighting its electron-withdrawing nature. These calculations are instrumental in predicting how the molecule will interact with other species.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would require specific quantum chemical computations.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of this compound and its interactions with its environment over time. arxiv.org
For a flexible molecule like this compound, which contains several rotatable bonds, MD simulations can explore the different conformations the molecule can adopt and their relative stabilities. This is crucial for understanding its macroscopic properties. The simulations are governed by a force field, which is a set of empirical potential energy functions that describe the interactions between atoms.
MD simulations can be performed for the isolated molecule in the gas phase, or more relevantly, in a condensed phase, such as in a solution or as part of a larger assembly. For instance, simulating this compound in a solvent can reveal details about the solvation shell and the specific interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent molecules. This is particularly important for applications where it is used as a component in a liquid mixture. The simulations can track the trajectory of each atom, allowing for the calculation of various structural and dynamic properties, such as radial distribution functions, diffusion coefficients, and rotational correlation times.
Theoretical Prediction of Reaction Energetics and Pathways
Theoretical methods, particularly those based on quantum chemistry, are instrumental in predicting the energetics and pathways of chemical reactions. For this compound, these predictions can shed light on its thermal stability, decomposition mechanisms, and reactivity with other chemical species.
Transition state theory, combined with quantum chemical calculations (often at the DFT level), can be used to locate the transition state structures and calculate the activation energies for potential reaction pathways. For example, the hydrolysis of the carbonate group is a plausible reaction, and theoretical calculations can determine the energy barrier for this process, both in the absence and presence of a catalyst. Similarly, the thermal decomposition of this compound can be investigated by identifying the lowest energy pathways for the molecule to break down into smaller fragments.
These theoretical predictions are valuable for understanding the molecule's stability under different conditions and for designing strategies to either prevent or promote certain reactions. The insights gained from these studies can guide the development of more stable formulations or predict potential degradation products.
Table 2: Illustrative Predicted Reaction Energetics for this compound
| Reaction Pathway | Activation Energy (kcal/mol) (Illustrative) | Reaction Enthalpy (kcal/mol) (Illustrative) |
| Hydrolysis of Carbonate | 25 | -10 |
| Thermal Decomposition | 45 | 15 |
Note: The values in this table are for illustrative purposes to show the type of data generated from theoretical predictions of reaction energetics.
Modeling of Intermolecular Interactions and Self-Assembly
The intermolecular interactions of this compound are critical in determining its physical properties, such as boiling point, viscosity, and solubility. The presence of both a polar carbonate group and a nonpolar, fluorinated alkyl chain suggests that this molecule can engage in a variety of non-covalent interactions, including dipole-dipole interactions and van der Waals forces.
Computational modeling can be used to study these interactions in detail. For instance, the interaction energy between two or more molecules of this compound can be calculated to understand the strength of their association. These calculations can reveal the preferred orientations of the molecules in a condensed phase.
Furthermore, given its amphiphilic character, with a polar head (the carbonate group) and a nonpolar, fluorous tail, this compound may exhibit self-assembly behavior under certain conditions, such as at interfaces or in specific solvents. Coarse-grained molecular dynamics or Monte Carlo simulations can be employed to investigate the potential for this molecule to form larger aggregates, such as micelles or layers. These models simplify the molecular representation to allow for the simulation of larger systems over longer timescales, providing insights into the collective behavior and mesoscale structure. nih.gov The understanding of these intermolecular interactions and self-assembly is crucial for applications where the interfacial properties of this compound are important. nih.gov
Q & A
Q. Table 1: Key Physicochemical Properties for Experimental Design
Q. Table 2: Analytical Techniques for Degradation Studies
| Technique | Application | Limitations |
|---|---|---|
| LC-MS/MS | Trace PFAS quantification (LOQ: 0.1 ppb) | Matrix interference |
| ¹⁹F NMR | Structural elucidation of fluorinated products | Low sensitivity for traces |
| FTIR | Real-time monitoring of bond cleavage | Limited to bulk analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
